PEG8 Linkers Deliver Superior In Vivo Anti-Tumor Efficacy in DAR8-ADC Models Compared to PEG4
In a direct comparative study using DAR8 Trastuzumab-MMAE ADCs with cleavable pendant-type PEG linkers of varying lengths, conjugates with PEG8 and PEG12 linkers demonstrated significantly enhanced in vivo anti-tumor activity compared to PEG4-based ADCs [1]. This performance difference was directly correlated with improved pharmacokinetic (PK) profiles observed for the PEG8 and PEG12 ADCs [1]. The study explicitly notes that DAR8-ADCs with PEG8 and PEG12 showed stronger activity than PEG4 ADCs and the conventional DAR4-ADC control [1].
| Evidence Dimension | In vivo anti-tumor activity (tumor weight reduction) |
|---|---|
| Target Compound Data | DAR8-ADC with PEG8 linker: 75-85% reduction in tumor weights |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker: 35-45% reduction in tumor weights |
| Quantified Difference | PEG8-based ADC provided approximately 40-50 percentage points greater tumor weight reduction |
| Conditions | Trastuzumab-MMAE DAR8 ADCs; tumor-bearing xenograft mice; pendant-type PEG linkers |
Why This Matters
This data directly demonstrates that selecting a PEG8-based linker like Mal-amido-PEG8-NHS ester over a PEG4 analog can translate into a significant, quantifiable improvement in ADC therapeutic efficacy, which is a critical factor for preclinical and translational research programs.
- [1] Yoshida, M., et al. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. https://doi.org/10.1136/jitc-2025-SITC2025.0953 View Source
